molecular formula C25H19BrN2O3 B4059678 [4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid

[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid

Cat. No. B4059678
M. Wt: 475.3 g/mol
InChI Key: SXVZYTQCMNPMCH-UHFFFAOYSA-N
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Description

[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid, also known as BIA, is a synthetic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. BIA is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone, and has been found to exhibit a range of biological activities. In

Scientific Research Applications

Synthesis and Biological Activity

  • Hydrazone Derivatives Synthesis

    A study by Gupta and Rastogi (1986) focused on synthesizing a series of hydrazides derived from [4-(6H/bromo-4-oxo-2-phenyl-3(4H)-quinazolinyl)phenoxy]acetic acid. These compounds were tested for antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities, showcasing their potential as biologically active agents Gupta & Rastogi, 1986.

  • Cascade Tsuji-Trost Reaction and Heck Coupling

    Dongsheng Chen et al. (2018) described a practical methodology for the synthesis of indole-3-acetic acid derivatives using a palladium-mediated cascade Tsuji-Trost reaction/Heck coupling. This approach facilitated the synthesis of various substituted indole/azaindole-3-acetic acid derivatives, demonstrating the chemical versatility of these compounds Chen et al., 2018.

  • Bromination Kinetics

    Research by Böhmer et al. (1983) explored the kinetics of bromination for phenolic compounds, providing insight into the reactivity and substitution patterns relevant to the synthesis and modification of [4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid derivatives Böhmer et al., 1983.

Antimicrobial and Antitubercular Activities

  • Antibacterial and Antitubercular Properties: A study by Raja et al. (2010) reported on the synthesis of hydrazones and semicarbazones from phenoxy or 4-bromophenoxy acetic acid hydrazide. These compounds were evaluated for antibacterial and antitubercular activities, highlighting their potential use in developing new antimicrobial agents Raja et al., 2010.

Chemical Synthesis and Characterization

  • Aryloxyacetic Acid Analogs Synthesis: Dahiya et al. (2008) synthesized a novel series of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs. These compounds were characterized and evaluated for antimicrobial activity, showcasing the potential of [4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid derivatives as bioactive molecules Dahiya et al., 2008.

properties

IUPAC Name

2-[2-[bis(1H-indol-3-yl)methyl]-4-bromophenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O3/c26-15-9-10-23(31-14-24(29)30)18(11-15)25(19-12-27-21-7-3-1-5-16(19)21)20-13-28-22-8-4-2-6-17(20)22/h1-13,25,27-28H,14H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVZYTQCMNPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)Br)OCC(=O)O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
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[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
Reactant of Route 3
[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
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[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
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[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid
Reactant of Route 6
[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid

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